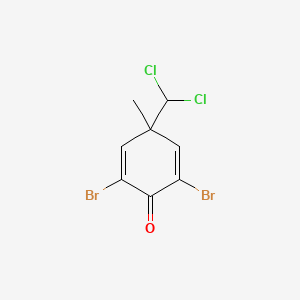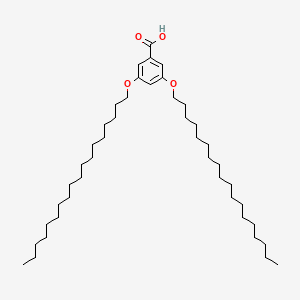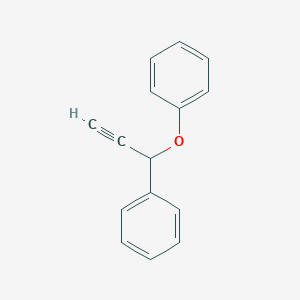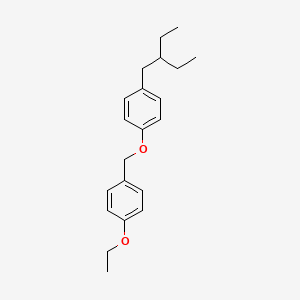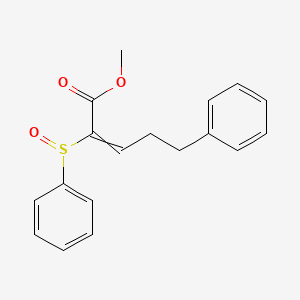![molecular formula C20H20N2O B14289587 N-[2-(Methylamino)ethyl]-N-(naphthalen-2-yl)benzamide CAS No. 116708-65-7](/img/structure/B14289587.png)
N-[2-(Methylamino)ethyl]-N-(naphthalen-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(Methylamino)ethyl]-N-(naphthalen-2-yl)benzamide is an organic compound that belongs to the class of amides It is characterized by the presence of a benzamide group attached to a naphthalene ring and a methylaminoethyl side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(Methylamino)ethyl]-N-(naphthalen-2-yl)benzamide typically involves the reaction of naphthalene-2-carboxylic acid with N-(2-aminoethyl)-N-methylamine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions usually involve stirring the reactants in an organic solvent like dichloromethane at room temperature for several hours.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
N-[2-(Methylamino)ethyl]-N-(naphthalen-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the amide group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Various nucleophiles such as amines, alcohols, and thiols
Major Products Formed
Oxidation: Oxidized derivatives of the original compound
Reduction: Amine derivatives
Substitution: Substituted amide derivatives
Scientific Research Applications
N-[2-(Methylamino)ethyl]-N-(naphthalen-2-yl)benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of various industrial chemicals.
Mechanism of Action
The mechanism of action of N-[2-(Methylamino)ethyl]-N-(naphthalen-2-yl)benzamide involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- N-(2-Aminoethyl)-N-methylbenzamide
- N-(2-Methylaminoethyl)-N-phenylbenzamide
- N-(2-Aminoethyl)-N-(naphthalen-2-yl)benzamide
Uniqueness
N-[2-(Methylamino)ethyl]-N-(naphthalen-2-yl)benzamide is unique due to the presence of both a naphthalene ring and a methylaminoethyl side chain. This combination of structural features imparts distinct chemical and biological properties to the compound, making it valuable for various research and industrial applications.
Properties
CAS No. |
116708-65-7 |
|---|---|
Molecular Formula |
C20H20N2O |
Molecular Weight |
304.4 g/mol |
IUPAC Name |
N-[2-(methylamino)ethyl]-N-naphthalen-2-ylbenzamide |
InChI |
InChI=1S/C20H20N2O/c1-21-13-14-22(20(23)17-8-3-2-4-9-17)19-12-11-16-7-5-6-10-18(16)15-19/h2-12,15,21H,13-14H2,1H3 |
InChI Key |
GPQPAGAOXBMPFY-UHFFFAOYSA-N |
Canonical SMILES |
CNCCN(C1=CC2=CC=CC=C2C=C1)C(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


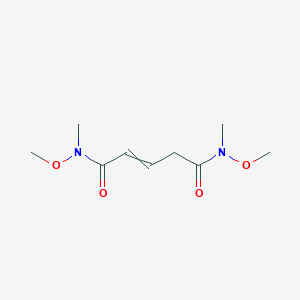
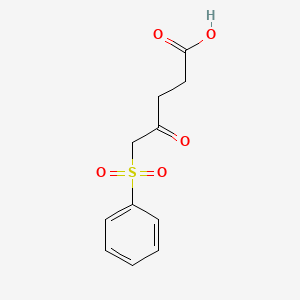

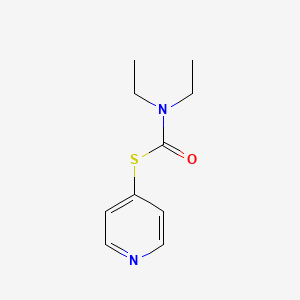

![4-[(Bicyclo[2.2.1]hept-5-en-2-yl)methoxy]-2,2,6,6-tetramethylpiperidine](/img/structure/B14289546.png)
![1,2-Difluoro-4-[4-(4-heptylcyclohexyl)phenyl]benzene](/img/structure/B14289549.png)

